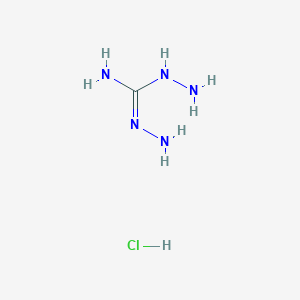

1,3-Diaminoguanidine monohydrochloride

Description

Properties

CAS No. |

36062-19-8 |

|---|---|

Molecular Formula |

CH8ClN5 |

Molecular Weight |

125.56 g/mol |

IUPAC Name |

1,2-diaminoguanidine;hydrochloride |

InChI |

InChI=1S/CH7N5.ClH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H |

InChI Key |

HAZRIBSLCUYMQP-UHFFFAOYSA-N |

SMILES |

C(=NN)(N)NN.Cl |

Isomeric SMILES |

C(=N/N)(\N)/NN.Cl |

Canonical SMILES |

C(=NN)(N)NN.Cl |

Other CAS No. |

38360-74-6 36062-19-8 |

Pictograms |

Irritant |

Related CAS |

4364-78-7 (Parent) |

Synonyms |

R 1,3-Diaminoquanidine monohydrochloride |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

This two-step synthesis begins with nucleophilic substitution between sodium thiocyanate (NaSCN) and dimethyl sulfate ((CH₃)₂SO₄) to form methyl thiocyanate (CH₃SCN). The reaction proceeds under ambient conditions (5–6 hours, 25°C) with a molar ratio of NaSCN to (CH₃)₂SO₄ optimized at 2.1:1. Phase separation isolates CH₃SCN as an oil layer, minimizing aqueous waste.

In the second step, methyl thiocyanate reacts with hydrazine hydrochloride (N₂H₅Cl) in a 1:1.95–2.0 molar ratio at 30–40°C for 4–5 hours. The exothermic condensation forms 1,3-diaminoguanidine monohydrochloride as a crystalline solid, purified via cold-water washing.

Process Advantages

-

Cost Efficiency : NaSCN (∼$5/kg) and hydrazine hydrochloride (∼$15/kg) are economically favorable compared to cyanamide-based routes.

-

Byproduct Utilization : Methyl mercaptan (CH₃SH), generated during the first step, is absorbed into sodium hydroxide to produce sodium methyl mercaptide (CH₃SNa), a valuable intermediate for pesticides and dyes.

Guanidine Hydrochloride-Hydrazine Hydrate Method

Catalyzed Condensation Approach

Patent CN104370776A details a single-step process where guanidine hydrochloride (CH₆N₃·Cl) reacts with hydrazine hydrate (N₂H₄·H₂O) in aqueous toluene under reflux (100–110°C, 8–10 hours). Ammonium chloride (NH₄Cl) catalyzes the reaction, enhancing the nucleophilic attack of hydrazine on the guanidine core.

Operational Considerations

-

Solvent System : Toluene-water biphasic medium facilitates heat transfer and prevents side reactions.

-

Drawbacks : Higher energy input for reflux and toluene handling increase operational costs.

Comparative Analysis of Synthetic Methods

Industrial Scalability and Challenges

The sodium thiocyanate route demonstrates superior scalability due to:

-

Continuous-Flow Compatibility : The first step’s immiscible phases allow inline separation, enabling continuous CH₃SCN production.

-

Regulatory Compliance : Absence of genotoxic intermediates (unlike cyanamide methods) simplifies safety protocols.

However, methyl mercaptan’s toxicity (TLV 0.5 ppm) necessitates closed-system processing and alkaline scrubbing. In contrast, the guanidine hydrochloride method’s toluene emissions require vapor recovery systems, increasing capital expenditure .

Chemical Reactions Analysis

1,3-Diaminoguanidine monohydrochloride undergoes various chemical reactions, including condensation reactions with aldehydes and ketones to form bis guanidine derivatives . It can also react with isothiocyanates to yield condensed pyrimidines . These reactions typically require mild conditions and result in high yields of the desired products .

Scientific Research Applications

1,3-Diaminoguanidine monohydrochloride has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of anticoccidial drugs such as robenidine, which is used to treat coccidiosis in poultry and rabbits . Additionally, it has been studied for its potential antimicrobial and cholinesterase inhibitory activities . The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi . It also exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the development of new antimicrobial and neuroprotective agents .

Mechanism of Action

The mechanism of action of 1,3-diaminoguanidine hydrochloride involves its interaction with various molecular targets. For example, it has been shown to inhibit nitric oxide synthase (NOS) isoforms, including neuronal NOS (nNOS), by altering the heme group of the enzyme . This inhibition can lead to a reduction in the production of nitric oxide, a signaling molecule involved in various physiological processes . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 36062-19-8

- Molecular Formula : CH₇N₅·HCl

- Molecular Weight : 125.56 g/mol

- Appearance : Light brown crystalline solid (decomposes at 180–182°C) .

- Solubility: 50 mg/mL in water; insoluble in methanol and ethanol .

Comparison with Similar Compounds

Guanidine Hydrochloride (CAS 50-01-1)

Reference: Guanidine hydrochloride lacks the dual amino groups, limiting its utility in synthesizing Schiff bases or coordination complexes .

Triaminoguanidine Monohydrochloride

Reference: The additional amino group in triaminoguanidine enhances solubility but reduces stability in acidic conditions .

Schiff Base Complexes (H₄sal-dag·HCl and H₄Brsal-dag·HCl)

Reference : Brominated derivatives (H₄Brsal-dag·HCl) show enhanced electronic properties for catalysis .

Robenidine Derivatives

Reference : Asymmetrical derivatives are rare (2/80 compounds) but critical for bioactivity optimization .

Bis-diaminotriazole Chlorohydrates

Fluoride-Sensing Guanidinium Chloride Derivatives

Reference : Derivatives show bathochromic shifts (~100 nm) upon fluoride binding .

Research Trends and Market Outlook

Q & A

Q. What are the standard protocols for synthesizing 1,3-diaminoguanidine monohydrochloride, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting diaminoguanidine with hydrochloric acid under controlled conditions yields the monohydrochloride salt. Key steps include:

- Reagent Ratios : Use 1.5 equivalents of hydrochloric acid to ensure complete protonation of the guanidine group .

- Purification : Recrystallization from ethanol-water mixtures improves purity .

- Validation : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and 1H NMR (DMSO-d6, δ 6.8–7.2 ppm for NH2 groups) .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust .

- Storage : Keep in airtight containers at room temperature, protected from light and moisture .

- Spill Management : Neutralize spills with 5% acetic acid, then collect residues in chemical waste containers .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data (e.g., 50 mg/mL in water vs. variable color/clarity)?

- Methodological Answer :

- Source Analysis : Variability may arise from impurities (e.g., residual solvents). Verify batch-specific certificates of analysis .

- Experimental Replication : Prepare saturated solutions at 25°C, filter through 0.22 µm membranes, and quantify solubility via UV-Vis (λmax 260 nm) .

- Purity Correction : Use TGA to detect moisture content, which affects solubility measurements .

Q. What role does this compound play in synthesizing bioactive triazole derivatives?

- Methodological Answer : The compound serves as a precursor for triazole synthesis via cyclocondensation with dicarboxylic acids (e.g., fumaric acid):

- Reaction Conditions : Use polyphosphoric acid as a dehydrating agent at 120°C for 6 hours .

- Mechanistic Insight : The guanidine group acts as a nucleophile, forming a six-membered transition state .

- Characterization : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms protonation at N-2 instead of amino groups .

Q. How can computational modeling optimize reaction pathways for derivatives with enhanced antimicrobial activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli DNA gyrase). Focus on hydrogen bonding with guanidine’s NH2 groups .

- QSAR Models : Correlate logP values of derivatives (calculated via ChemAxon) with MIC data to predict bioavailability .

Q. Why do some studies report conflicting cytotoxicity profiles for guanidine derivatives?

- Methodological Answer :

- Experimental Design : Differences in cell lines (e.g., HeLa vs. HEK293) and exposure times (24 vs. 48 hours) impact results. Standardize protocols using ISO 10993-5 guidelines .

- Data Normalization : Express toxicity relative to positive controls (e.g., cisplatin) to account for batch-to-batch variability .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported melting points (e.g., 178–182°C vs. 180–182°C with decomposition)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.